2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a thiazole ring, and a fluorophenyl group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the sulfonamide group might increase its solubility in water, and the fluorophenyl group might influence its lipophilicity .Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on its structural similarity to other bioactive compounds, it may have a broad range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact this compound’s activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-16(25-18(22-12)13-5-4-6-14(20)11-13)9-10-21-26(23,24)17-8-3-2-7-15(17)19/h2-8,11,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRIGWSQPSHGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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